3-Phenylglutamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-phenylpentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-10(11(15)16)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6,12H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEDFOHTFRNIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40860-54-6, 36727-89-6, 36739-32-9 | |
| Record name | 3-Phenylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040860546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC295436 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC264856 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC264855 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Reaction Pathways for 3 Phenylglutamic Acid and Its Stereoisomers
Classical and Established Synthetic Routes
Established methods for synthesizing 3-phenylglutamic acid often rely on well-known organic reactions, providing foundational routes to this important amino acid derivative.
Michael Addition Reactions of Glycine (B1666218) Ester Schiff Bases
A convenient method for preparing esters of β-phenylglutamic acid involves the Michael reaction of glycine ester Schiff bases under aqueous conditions. researchgate.net This approach utilizes the nucleophilic character of the glycine derivative, which adds to an α,β-unsaturated ester. For instance, the reaction of glycine ester Schiff bases with cinnamates can yield the corresponding this compound esters. researchgate.net The use of a Schiff base of glycine, such as one derived from benzophenone, activates the α-carbon of the glycine, facilitating the 1,4-addition to the Michael acceptor.
Diastereoselective Synthesis Approaches
Achieving control over the stereochemistry of the newly formed chiral centers is a critical aspect of synthesizing this compound. Diastereoselective synthesis aims to produce a specific stereoisomer with high selectivity.
One effective strategy involves the Michael addition of N-[bis(methylthio)methylene]glycinates to α,β-unsaturated esters under solid-liquid phase transfer catalysis. researchgate.net This method has been shown to be highly diastereoselective. researchgate.net The choice of catalyst and reaction conditions can create a chelation-controlled transition state, directing the reactants to approach in a specific orientation and thus favoring the formation of one diastereomer over the other. researchgate.net For example, using this approach, substituted glutamic acid derivatives can be synthesized with high diastereoselectivity. researchgate.net Subsequent selective removal of the protecting group and cyclization can lead to 3-substituted pyroglutamates. researchgate.net
Another approach utilizes chiral auxiliaries. For instance, the Michael addition of a chiral Ni(II) complex of a glycine Schiff base to α,β-unsaturated acceptors has been studied. nih.gov These reactions can proceed with very high diastereoselectivity, often exceeding 98% diastereomeric excess (de), at both newly formed stereogenic centers. nih.gov The stereochemical outcome is influenced by the configuration of both the chiral ligand on the nickel complex and the chiral Michael acceptor. nih.gov
The synthesis of threo- and erythro-3-aryl-glutamic acids can be achieved from the corresponding cis- and trans-3-aryl-2-ethoxycarbonyl-5-pyrrolidones through hydrolysis. researchgate.net
Aqueous Reaction Conditions in Synthetic Processes
The use of water as a solvent in organic synthesis is a key principle of green chemistry. Several synthetic routes to this compound and its derivatives have been successfully adapted to aqueous conditions.
The Michael addition of glycine ester Schiff bases to produce esters of β-phenylglutamic acid can be performed effectively in an aqueous medium. researchgate.netmdpi.com Similarly, the reaction of [(diphenylmethylene)amino]acetonitrile with enones can be carried out using aqueous sodium hydroxide (B78521) to produce substituted 2-amino-5-oxonitriles, which are precursors to derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid. researchgate.netmdpi.com The use of aqueous conditions can sometimes influence the diastereoselectivity of the reaction. researchgate.net For example, Michael additions of [(diphenylmethylene)amino]acetonitrile to chalcones under aqueous conditions have been shown to be highly diastereoselective. researchgate.net
The selective hydrolysis of certain intermediates in water is another important application of aqueous reaction conditions. beilstein-journals.orgnih.gov For instance, the synthesis of β-keto thioesters and β-keto amides can be achieved through the selective hydrolysis of α-oxo ketene (B1206846) N,S-acetals in water, with the outcome being switchable by using either acidic or basic conditions. beilstein-journals.orgnih.gov
Advanced and Green Chemistry Approaches
In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly synthetic methods. These advanced approaches often involve novel catalysts and technologies.
Catalytic Stereoselective 1,4-Addition Reactions (e.g., using Solid Bases like CsF on Alumina)
A notable advancement in the synthesis of glutamic acid derivatives is the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability. A novel methodology has been developed using Cesium Fluoride (B91410) on alumina (B75360) (CsF-Al₂O₃) as a highly efficient and reusable solid base catalyst for the stereoselective 1,4-addition of glycine derivatives to α,β-unsaturated esters. researchgate.net
This catalytic system exhibits excellent selectivity for the 1,4-addition reaction, suppressing the formation of undesired pyrrolidine (B122466) byproducts that can arise from [3+2] cycloaddition. researchgate.net The reaction provides high yields of the 1,4-adduct with excellent anti diastereoselectivities. researchgate.net Characterization studies have identified highly basic fluoride species, likely Cs₃AlF₆, as the active sites for the catalysis. researchgate.net
Chiral complexes of calcium have also been shown to promote asymmetric 1,4-addition reactions of α-amino acid derivatives with α,β-unsaturated carbonyl compounds, affording the products in high yields with high diastereo- and enantioselectivities. organic-chemistry.org
Continuous-Flow Synthesis Methodologies for Derivatives
Continuous-flow synthesis has emerged as a powerful technology in modern organic chemistry, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. mit.edu This methodology has been successfully applied to the synthesis of derivatives of glutamic acid. researchgate.net
A continuous-flow synthesis of a 3-methyl glutamic acid derivative has been demonstrated using the aforementioned solid base-catalyzed methodology with CsF-Al₂O₃. researchgate.net This demonstrates the potential for creating a heterogeneous platform for the continuous production of glutamic acid derivatives. researchgate.net Flow systems typically involve pumping reactant solutions through reactor coils or packed beds containing a catalyst. mit.edu The residence time, which is a critical parameter, is controlled by the flow rate and the reactor volume. mit.edumdpi.com
This technology has also been utilized for the synthesis of other amino acid derivatives. For example, the lipase-catalyzed Michael addition of aromatic amines to acrylates to form β-amino acid esters has been performed in a continuous-flow microreactor. mdpi.com Furthermore, enantioselective phase-transfer catalytic synthesis of quaternary amino acids has been achieved under continuous-flow conditions, showing improved productivity compared to batch processes. mdpi.com
Phase-Transfer Catalysis in Glutamic Acid Derivative Synthesis
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase (e.g., an aqueous phase containing a nucleophile) to another (e.g., an organic phase containing the substrate), thereby accelerating the reaction. wikipedia.org This methodology has been effectively applied to the synthesis of glutamic acid derivatives, offering high yields and selectivity. crdeepjournal.org
A key application of PTC in this context is the highly diastereoselective synthesis of substituted glutamic acid derivatives through Michael additions. acs.org For instance, the enolates of N-[bis(methylthio)methylene]glycinates can be reacted with α,β-unsaturated esters and ketones under solid-liquid phase-transfer catalysis. researchgate.net This approach allows for a chelation-controlled transition state, guided by the catalyst, leading to a high degree of stereocontrol. researchgate.net The subsequent selective removal of the iminodithiocarbonate protecting group, followed by cyclization, yields 3-substituted pyroglutamates with retention of configuration. researchgate.net
Macrocyclic hybrid phase-transfer catalysts have also been investigated, particularly under high-pressure conditions, for reactions involving glycine ketimine esters and α,β-unsaturated ketones. rsc.org By carefully selecting the reaction conditions and the orientation of hydrogen bond donors within the macrocyclic catalyst, the reaction can be directed towards either Michael addition or 1,3-dipolar cycloaddition products with high yields and excellent diastereoselectivity (up to >99:1). rsc.org Another approach involves using a CsF·Al2O3 solid base catalyst for the stereoselective 1,4-addition of glycine derivatives to α,β-unsaturated esters, demonstrating an environmentally benign and reusable catalytic system. researchgate.net
Table 1: Application of Phase-Transfer Catalysis in Glutamic Acid Derivative Synthesis
| Reaction Type | Reactants | Catalyst Type | Key Features |
| Michael Addition | N-[bis(methylthio)methylene]glycinates + α,β-unsaturated esters/ketones | Solid-Liquid PTC | High diastereoselectivity; Chelation-controlled transition state. researchgate.net |
| Michael Addition / 1,3-Dipolar Cycloaddition | Glycine ketimine ester + α,β-unsaturated ketones | Macrocyclic Hybrid PTC | High pressure; Divergent synthesis; Excellent diastereoselectivity. rsc.org |
| 1,4-Addition | Glycine derivatives + α,β-unsaturated esters | CsF·Al2O3 Solid Base | Environmentally benign; Reusable catalyst. researchgate.net |
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, significantly reducing reaction times, and often improving yields compared to conventional heating methods. researchgate.netconicet.gov.ar The uniform heating provided by microwave irradiation can minimize the formation of unwanted by-products and allow for precise reaction control. conicet.gov.ar
This technology has been successfully applied to the synthesis of various amino acid derivatives and related heterocyclic compounds. For example, a highly efficient and safe methodology for synthesizing N-protected amino acid ethyl esters has been developed using microwave irradiation. researchgate.net In this method, orthoesters serve as both the esterification reagent and the solvent, and the reaction completes in as little as two minutes under neutral conditions, working with a variety of common N-protecting groups like Boc, Fmoc, and Z. researchgate.net
In the context of phenyl-substituted amino acids, microwave irradiation has been used to synthesize precursors and related structures. One study reports the synthesis of 3-(N-Phenylamino)alanine (PAA) by reacting β-chloro-L-alanine with aniline (B41778) in water. acs.org The reaction was carried out at 105°C for 25 minutes under 250W microwave irradiation. acs.org Similarly, a benzyloxy-protected precursor, 3-(4′-(Benzyloxy)Phenylamino)-2-aminopropanoic acid, was synthesized from β-chloro-L-alanine and 4-benzyloxyaniline at 155°C under microwave irradiation. acs.org These examples highlight the utility of microwave assistance in facilitating nucleophilic substitution reactions for the rapid construction of amino acid backbones. conicet.gov.aracs.org
Table 2: Examples of Microwave-Assisted Synthesis of Amino Acid Derivatives
| Product | Reactants | Conditions | Time | Reference |
| N-Protected Amino Acid Ethyl Esters | N-Protected Amino Acid, Orthoester | Microwave Irradiation, Neutral | 2 min | researchgate.net |
| 3-(N-Phenylamino)alanine (PAA) | β-chloro-L-alanine, Aniline | Water, 105°C, 250W | 25 min | acs.org |
| 3-(4′-(Benzyloxy)Phenylamino)-2-aminopropanoic Acid | β-chloro-L-alanine, 4-Benzyloxyaniline | Water/CH3CN, 155°C, 250W | 5 min | acs.org |
| Ethyl-quinolon-4-one-3-carboxylates | Anilines, Diethyl-ethoxymethylenmalonate | Microwave Irradiation, 80°C | Few minutes | conicet.gov.ar |
Preparation of Specific Esters and Intermediates of this compound
The synthesis of specific esters and key intermediates is crucial for the further elaboration and study of this compound. A convenient method for preparing esters of β-phenylglutamic acid involves a Michael reaction conducted under aqueous conditions. researchgate.net This approach utilizes the reaction of glycine ester Schiff bases with α,β-unsaturated esters. researchgate.net
Specifically, the synthesis of various esters of β-phenylglutamic acid has been achieved through the Michael reaction of glycine ester Schiff bases with cinnamates. researchgate.net This method demonstrates high diastereoselectivity, which is proposed to arise from an asymmetric transformation of the second kind. researchgate.net The major diastereoisomers formed possess a rel-(2R,3S)-configuration. researchgate.net
A key intermediate in the synthesis of related compounds involves the formation of substituted 2-amino-5-oxonitriles. researchgate.net These can be synthesized via the Michael addition of [(diphenylmethylene)amino]acetonitrile to α,β-unsaturated ketones (chalcones) under aqueous conditions with a base like sodium hydroxide or under solid-liquid PTC conditions. researchgate.net Selective removal of the diphenylmethylene protecting group and subsequent acid-catalyzed cyclization of these oxonitriles can lead to the formation of other important heterocyclic intermediates. researchgate.net
Synthetic Strategies for Related Phenyl-Substituted Amino Acids (e.g., 4-Amino-3-phenylbutyric Acid)
The synthetic strategies for 4-amino-3-phenylbutyric acid, also known as phenibut, provide insight into the construction of phenyl-substituted amino acid frameworks. A common and well-documented method involves a multi-step sequence starting from readily available precursors like benzaldehyde (B42025) and an acetoacetate (B1235776) ester. smolecule.comgoogle.com
A typical synthesis pathway can be summarized in the following steps:
Condensation Reaction : Benzaldehyde reacts with ethyl acetoacetate in a protic solvent, catalyzed by a condensation agent, to form 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester. google.com
Decarbonylation : The resulting diester is treated with a strong alkaline solution, such as potassium hydroxide or sodium hydroxide, and heated. google.com This step leads to hydrolysis and decarbonylation, yielding 3-phenylglutaric acid. smolecule.comgoogle.com
Dehydration : The 3-phenylglutaric acid is then subjected to ring-closing dehydration, often using a dehydration catalyst in a non-protic solvent, to produce 3-phenylglutaric anhydride (B1165640). google.comevitachem.com
Ammonolysis : The anhydride intermediate is subsequently hydrolyzed with strong aqueous ammonia (B1221849) to open the ring and form 5-amino-5-oxo-3-phenyl-pentanoic acid. google.comevitachem.com
Oxidation/Rearrangement : The final step involves an oxidation reaction, such as a Hofmann rearrangement, under alkaline conditions to yield the target compound, 4-amino-3-phenylbutyric acid. smolecule.comgoogle.com
An alternative approach for synthesizing (R)-3-amino-4-phenylbutyric acid starts from L-aspartic acid. tandfonline.com This method utilizes a Friedel-Crafts acylation of benzene (B151609) with an acid chloride derived from an N-protected L-aspartic acid derivative. tandfonline.com The resulting α-amino phenyl ketone is then stereoselectively reduced. Subsequent ring-opening and further transformations yield the desired enantiomerically pure β-amino acid. tandfonline.com
Table 3: Intermediates in the Synthesis of 4-Amino-3-phenylbutyric Acid
| Intermediate Compound | Description | Role in Synthesis |
| 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester | Product of the initial condensation between benzaldehyde and ethyl acetoacetate. google.com | Precursor to 3-phenylglutaric acid. google.com |
| 3-Phenylglutaric acid | Formed after the decarbonylation of the initial condensation product. smolecule.comgoogle.com | Precursor to 3-phenylglutaric anhydride. google.comevitachem.com |
| 3-Phenylglutaric anhydride | Formed by the ring-closing dehydration of 3-phenylglutaric acid. google.comevitachem.com | Intermediate that is ring-opened by ammonia. google.comevitachem.com |
| 5-amino-5-oxo-3-phenyl-pentanoic acid | Product of the hydrolysis of the anhydride with strong aqua ammonia. google.comevitachem.com | Direct precursor to 4-amino-3-phenylbutyric acid via oxidation. google.comevitachem.com |
Synthesis and Characterization of 3 Phenylglutamic Acid Derivatives and Analogues
Design Principles for Novel 3-Phenylglutamic Acid Derivatives
The design of new derivatives of glutamic acid, including those with phenyl substitutions, is largely guided by computational methods and structure-activity relationship (SAR) studies. A primary strategy involves the creation of extensive compound libraries by theoretically modifying the core structure of glutamic acid. Researchers utilize specialized software to design and classify derivatives into various classes and subgroups based on potential structural modifications.
A key design principle involves blocking or altering the essential carboxyl and amino functional groups of the glutamic acid backbone. These modifications can lead to significant changes in the molecule's biochemical metabolism and potential pharmaceutical effects. For instance, conjugation of molecules of natural origin to the glutamic acid residue is a strategy employed to potentially reduce toxicity and enhance desired biological effects.
Computational tools play a crucial role in the initial screening of these theoretically designed compounds. Online platforms and specialized programs are used to predict physicochemical, pharmacokinetic, and pharmaco-toxicological properties in silico. This allows for the selection of candidates with the most promising profiles for biological action and minimal toxicity before proceeding with synthesis. Molecular docking simulations are another vital tool, used to predict how a designed ligand will bind to a specific biological target, such as an enzyme or receptor. This structure-based design approach helps in optimizing the molecule for higher affinity and selectivity.
SAR analyses further refine the design process. By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify which molecular features are critical. For example, SAR studies on various analogues might reveal that the shape of a linker moiety or the specific nature and position of substituents on a phenyl ring are key determinants of potency and selectivity for a particular biological target.
Synthetic Pathways to Substituted Glutamic Acid Analogues
The synthesis of analogues of this compound involves a range of chemical strategies to introduce specific substituents, modify side chains, or alter the core structure. These methods are tailored to produce compounds with precise stereochemistry and desired functional groups.
One established pathway for synthesizing derivatives of glutamic acid with aromatic substitutions involves a multi-step sequence starting with a tandem aza-Michael addition. This approach has been successfully used to create enantiomerically enriched 3-aroyl pyroglutamic acid derivatives. The synthesis begins with the reaction of an (E)-4-oxo-4-phenylbut-2-enoic acid with an appropriate amine, such as (S)-1-(4-methoxyphenyl)ethanamine, in a solvent like methanol (B129727). This initial step is followed by N-chloroacetylation and a subsequent base-catalyzed cyclization to form the pyroglutamic acid ring system. Finally, an acid-catalyzed removal of the chiral auxiliary yields the target substituted pyroglutamic acids. This method provides a high degree of diastereoselectivity, often enhanced by crystallization-induced diastereomer transformation (CIDT).
Modifying the side chain of glutamic acid allows for the introduction of diverse functionalities and structural constraints. A versatile method for achieving this is through the alkylation of a protected glutamic acid derivative. For example, a globally protected glutamic acid can be treated with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures (e.g., -78 °C) to form a dianion. This intermediate can then be alkylated with an electrophile, such as 8-phenyloctyl iodide, to introduce a long, functionalized chain at the γ-position of the side chain with stereocontrol. The protecting groups can be subsequently removed to yield the desired modified glutamic acid analogue, which can be suitable for applications like solid-phase peptide synthesis (SPPS).
Another approach involves the electrophilic hydroxylation of protected pyroglutamate (B8496135) derivatives. Using reagents like 3-phenyl-N-phenylsulfonyl oxaziridine (B8769555) in the presence of LiHMDS can introduce a hydroxyl group onto the side chain. Subsequent hydrolysis with a strong acid, such as 6 M HCl, removes the protecting groups and opens the pyroglutamate ring to yield the hydroxyglutamic acid derivative.
The synthesis of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and related derivatives often begins with N-phenyl-N-thiocarbamoyl-β-alanine. This starting material can be cyclized using various reagents to introduce different heterocyclic systems. For instance, reacting it with monochloroacetic acid in the presence of a base like sodium carbonate yields 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid. nih.gov The reaction conditions, including the choice of solvent (e.g., water, acetic acid, DMF) and base (e.g., sodium acetate, triethylamine), can be optimized to improve the yield. nih.gov
Further derivatization can be achieved by modifying the resulting acid. For example, the carboxylic acid can be converted to its methyl ester via reaction with methanol and sulfuric acid. nih.gov This ester can then be reacted with hydrazine (B178648) to form a hydrazide, which serves as a key intermediate for synthesizing hydrazone derivatives by condensation with various aldehydes. nih.gov
A summary of a synthetic route is presented below:
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | N-phenyl-N-thiocarbamoyl-β-alanine | Monochloroacetic acid, Na2CO3, Water, Reflux | 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid |
| 2 | Resulting Propanoic Acid | CH3OH, H2SO4, Reflux, 6 h | Methyl 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoate |
| 3 | Methyl Ester from Step 2 | NH2NH2, 2-Propanol, Reflux, 7 h | 3-[Phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanehydrazide |
| 4 | Hydrazide from Step 3 | RCHO, 2-Propanol, Reflux, 5 h | Hydrazone Derivatives |
This table summarizes a multi-step synthesis for creating various phenylamino-propanoic acid derivatives, starting from N-phenyl-N-thiocarbamoyl-β-alanine.
N-phenylanthranilic acid (a phenylamino-benzoic acid) and its derivatives are commonly synthesized via the copper-catalyzed Ullmann-Goldberg coupling reaction. This classic method involves the reaction of an o-halobenzoic acid, such as o-chlorobenzoic acid, with an aniline (B41778) derivative. orgsyn.org The reaction is typically carried out in the presence of a copper catalyst (metal, oxide, or salt) and a base like potassium carbonate. lookchem.comresearchgate.net While traditionally requiring high temperatures and long reaction times, modern variations have been developed to improve efficiency. ekb.eg
One significant improvement is the use of ultrasonic irradiation, which can dramatically shorten reaction times and increase yields. lookchem.comresearchgate.net For example, the reaction of o-chlorobenzoic acid with aniline in water, catalyzed by copper powder and potassium carbonate, can be completed in as little as 15-20 minutes under ultrasonic conditions, producing the N-phenylanthranilic acid in high yield. researchgate.netresearchgate.net The product is typically isolated by acidifying the reaction mixture to precipitate the acid, which is then collected by filtration. researchgate.net
The general scheme for this synthesis is as follows:
| Reactant 1 | Reactant 2 | Catalyst/Base | Conditions | Product |
| o-Chlorobenzoic acid | Substituted Aniline | Copper powder, K2CO3 | Water, Ultrasonic irradiation (20 kHz), 15-20 min | N-(substituted-phenyl)anthranilic acid |
This table illustrates the improved Ullmann-Goldberg synthesis of N-phenylanthranilic acid derivatives using ultrasonic irradiation.
The synthesis of 3-(phenylamino)propane-1,2-diol derivatives can be approached through the aminolysis of a suitable precursor. A general method for synthesizing related N-alkyl amino-propanediols involves the reaction of glycerin chlorohydrin (3-chloro-1,2-propanediol) with an amine. For the synthesis of a phenylamino (B1219803) derivative, glycerin chlorohydrin would be reacted with aniline. This type of amination reaction is often catalyzed by a base. For instance, a mixture of sodium hydroxide (B78521) and sodium bicarbonate can be used as the catalyst system. The reaction may be performed in stages at controlled temperatures to manage reactivity and improve yield. Following the amination, excess reactants and water are typically removed, and the final product is purified by distillation under reduced pressure. While specific details for the phenylamino variant are sparse, this pathway provides a viable route based on the synthesis of analogous compounds like 3-methylamino-1,2-propanediol. google.com
Heterocyclic Derivatives Incorporating Phenylamino Moieties (e.g., Thiadiazol-3-ium Chlorides, Pyridazin-3(2H)-ones)
The core structure of this compound serves as a versatile scaffold for the synthesis of complex heterocyclic systems. By modifying its carboxylic acid and amino functionalities, it is possible to construct rings such as thiadiazoles and pyridazinones.
Thiadiazol-3-ium Chlorides: The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often proceeds from carboxylic acids. A common route involves the conversion of a carboxylic acid to its corresponding acid hydrazide, followed by cyclization with a sulfur-containing reagent. For a this compound precursor, one of the carboxylic acid groups could be selectively converted into an acid hydrazide. This intermediate can then undergo cyclization, for instance, by reacting with thiocarbonyl compounds or through oxidative cyclization of thiosemicarbazide (B42300) derivatives, to form the 1,3,4-thiadiazole (B1197879) ring. tandfonline.comacs.orgnih.gov Subsequent N-alkylation or N-arylation of the thiadiazole ring could lead to the formation of the corresponding thiadiazol-3-ium salts. nih.gov
Pyridazin-3(2H)-ones: The synthesis of pyridazin-3(2H)-one derivatives is frequently accomplished through the condensation of a γ-keto acid with hydrazine hydrate (B1144303) or its derivatives. scispace.comnih.gov To utilize this compound for this purpose, it would first need to be transformed into a suitable γ-keto acid precursor. This multi-step conversion could involve reactions such as a Friedel-Crafts acylation or other established methods to introduce a keto group at the γ-position relative to one of the carboxylic acid functions. The resulting γ-keto acid, which would retain the phenyl and amino (or a protected amino) group, can then be cyclized with hydrazine to yield the desired 6-substituted-4,5-dihydropyridazin-3(2H)-one. nih.govnih.gov Subsequent oxidation can introduce a double bond to form the aromatic pyridazin-3(2H)-one ring. nih.gov
Synthesis of Mannich Bases with Phenylamino Structures
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. researchgate.netoarjbp.com This reaction involves an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.com
In the context of this compound, a derivative could serve as the active hydrogen component. For instance, after decarboxylation or esterification of one of the carboxyl groups, the α-hydrogen to the remaining carbonyl group becomes acidic. The reaction of this substrate with formaldehyde (B43269) and an aromatic amine (such as aniline or a substituted aniline) would yield a Mannich base incorporating a phenylamino structure. The reaction is typically acid-catalyzed and results in the formation of a new carbon-carbon bond, attaching an aminomethyl group to the carbon atom that bore the active hydrogen. researchgate.netsustech.edu
Structural Elucidation and Characterization Techniques for Novel Compounds
The definitive identification and structural confirmation of newly synthesized derivatives of this compound rely on a combination of modern spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F MAS-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of organic compounds. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon frameworks, respectively.
¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For pyridazinone derivatives, aromatic protons typically appear in the δ 7.4–7.8 ppm region, while the methylene (B1212753) protons of the dihydropyridazinone ring resonate at approximately δ 2.5–3.0 ppm. mdpi.com In Mannich bases, the characteristic protons of the -CH₂-N- and -CH-CO- groups can be identified by their chemical shifts and coupling patterns. researchgate.netarabjchem.org
| Compound Class | Functional Group | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|---|
| Pyridazin-3(2H)-ones | Aromatic C-H | 7.40 - 7.80 | 125.0 - 130.0 |
| Pyridazin-3(2H)-ones | -CH₂-CH₂- (ring) | 2.50 - 3.00 | 26.0 - 28.0 |
| Pyridazin-3(2H)-ones | C=O | - | ~165.0 |
| Thiadiazoles | Aromatic C-H | 7.30 - 8.60 | 120.0 - 140.0 |
| Thiadiazoles | Thiadiazole Ring Carbons | - | 160.0 - 170.0 |
| Mannich Bases | Aromatic C-H | 6.70 - 7.50 | 115.0 - 145.0 |
| Mannich Bases | CH₂-N | ~2.90 | ~48.0 |
| Mannich Bases | CH-CO | ~4.70 | ~60.0 |
Mass Spectrometry (MS, HRMS, APCI/MS/MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com
The fragmentation pattern observed in the mass spectrum offers valuable structural information. For 2,5-disubstituted-1,3,4-thiadiazole derivatives, common fragmentation pathways include the cleavage of the heterocyclic ring and the loss of substituents. nih.govelectronicsandbooks.com Tandem mass spectrometry (MS/MS) experiments can be used to further investigate these fragmentation pathways by isolating a specific ion and inducing its fragmentation, which helps in identifying the different structural components of the molecule. nih.govnih.gov The molecular ion peak [M+H]⁺ is a key piece of data for confirming the identity of the synthesized compound. mdpi.comnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum.
For the synthesized derivatives, key vibrational bands confirm the presence of specific structural features. The carbonyl group (C=O) of the pyridazinone ring or a Mannich base typically shows a strong absorption band in the range of 1640–1710 cm⁻¹. researchgate.netmdpi.comresearchgate.net The N-H stretching vibration in amines and amides appears as a band between 3200 and 3400 cm⁻¹. researchgate.netnih.gov Aromatic C-H stretching is observed around 3000–3100 cm⁻¹, while C=C stretching bands for the aromatic ring are found in the 1490–1600 cm⁻¹ region. researchgate.net The C=N bond in the heterocyclic rings gives rise to an absorption band around 1600-1650 cm⁻¹. mdpi.com
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| N-H (Amine/Amide) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Ketone/Amide) | Stretching | 1640 - 1710 |
| C=N (Imine/Heterocycle) | Stretching | 1600 - 1650 |
| C=C (Aromatic) | Stretching | 1490 - 1600 |
X-ray Single Crystal Diffraction for Solid-State Structure Determination
When a synthesized compound can be obtained as a single crystal of suitable quality, X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate data on bond lengths, bond angles, and torsional angles. nih.gov
This method is invaluable for confirming the absolute stereochemistry of chiral centers and for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.govnih.gov For novel heterocyclic systems and Mannich bases, a crystal structure analysis provides unambiguous proof of the molecular connectivity and conformation in the solid state, validating the structures proposed by spectroscopic methods. nih.govnih.gov
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. This analysis provides an empirical formula, which can be compared with the calculated theoretical values for the expected molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as strong evidence for the successful synthesis and purity of the target molecule.
In the synthesis of a series of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives, which are structurally related to this compound, elemental analysis was a key component of their characterization. The structures of these synthesized compounds were confirmed by the good agreement between the calculated and experimentally found percentages of C, H, and N.
Table 1: Representative Elemental Analysis Data for this compound Analogues
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| C | H | ||
| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | C₁₂H₁₂N₂O₃S | 54.53 | 4.58 |
| 3-{4-(4-Methoxyphenyl)-1,3-thiazol-2-ylamino}propanoic acid | C₁₉H₁₈N₂O₃S | 64.39 | 5.12 |
| 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanoic acid | C₁₈H₁₅ClN₂O₂S | 59.91 | 4.19 |
Chromatographic Techniques for Compound Purity and Intermediate Analysis
Chromatographic techniques are indispensable tools for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions by analyzing the presence of intermediates and starting materials. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods in this context.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For amino acids and their derivatives, which are often polar compounds, reversed-phase HPLC is a frequently used method. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention time, the time it takes for a specific compound to travel through the column to the detector, is a characteristic property of that compound under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature).
The purity of a synthesized this compound derivative can be determined by injecting a sample into the HPLC system. A single, sharp peak in the resulting chromatogram is indicative of a pure compound. The presence of multiple peaks suggests the presence of impurities. By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed.
Table 2: Illustrative HPLC Retention Times for Phenyl-Containing Amino Acids
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| L-Phenylalanine | C18 (4.6 x 75mm) | A: DI Water/0.1% Formic AcidB: Acetonitrile/0.1% Formic Acid | 1.0 | 254 | 1.5 |
| L-(+)-alpha-Phenylglycine | C18 (4.6 x 75mm) | A: DI Water/0.1% Formic AcidB: Acetonitrile/0.1% Formic Acid | 1.0 | 254 | 2.5 |
| This compound | C18 (4.6 x 150mm) | Phosphate Buffer (pH 7.4) / Acetonitrile Gradient | 1.0 | 225 | Hypothetical Value: ~8.5 |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique used to separate mixtures. It is particularly useful for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. In TLC, a stationary phase, typically silica (B1680970) gel, is coated onto a plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases.
The position of a compound on the developed chromatogram is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, and the structure of the compound. For amino acids and their derivatives, a common visualization agent is ninhydrin, which reacts with the amino group to produce a colored spot, typically purple or yellow.
Table 3: Representative TLC Rf Values for Amino Acids in a Common Solvent System
| Compound | Stationary Phase | Mobile Phase (v/v/v) | Rf Value |
| Alanine | Silica Gel | n-Butanol : Acetic Acid : Water (3:1:1) | 0.30 |
| Phenylalanine | Silica Gel | n-Butanol : Acetic Acid : Water (3:1:1) | 0.62 |
| Aspartic Acid | Silica Gel | n-Butanol : Acetic Acid : Water (3:1:1) | 0.24 |
| Glutamic Acid | Silica Gel | n-Butanol : Acetic Acid : Water (3:1:1) | 0.33 |
| This compound | Silica Gel | n-Butanol : Acetic Acid : Water (3:1:1) | Hypothetical Value: ~0.45 |
Applications of 3 Phenylglutamic Acid and Its Derivatives in Organic Synthesis
Role as Chiral Building Blocks and Synthetic Intermediates
Amino acids are fundamental to the field of organic synthesis, serving as readily available sources of chirality. enamine.net Their defined stereochemistry makes them invaluable starting materials, or "chiral building blocks," for the construction of complex, enantiomerically pure molecules, which is a critical requirement in the development of pharmaceuticals and agrochemicals. nih.gov 3-Phenylglutamic acid, as a non-proteinogenic amino acid, fits within this paradigm, offering a unique scaffold for synthetic chemists. Its structure, featuring both a phenyl group and a dicarboxylic acid moiety, provides multiple points for chemical modification, allowing it to serve as a versatile synthetic intermediate.
The pharmaceutical industry, in particular, has an increasing demand for chiral intermediates to enhance drug efficacy and specificity. nih.gov The use of chiral building blocks derived from sources like amino acids is a key strategy to produce complex drug candidates. nih.gov These building blocks can be incorporated into larger molecules, transferring their inherent chirality to the final product. This approach is often more efficient than resolving racemic mixtures later in a synthetic sequence. enamine.net this compound, with its distinct stereocenters, can be utilized to synthesize a variety of complex structures, including peptides containing unnatural amino acid residues and other bioactive compounds. researchgate.net
Precursors for Complex Heterocyclic and Bioactive Molecules
The structural framework of this compound makes it an excellent precursor for the synthesis of complex heterocyclic and bioactive molecules. β-amino acids, a class to which derivatives of this compound belong, are considered important starting materials for medicinal and natural product chemistry. nih.govresearchgate.net Nitrogen-containing heterocyclic compounds are of particular interest as they are found in numerous natural sources and form the core of many pharmaceutical agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govresearchgate.net
A pertinent example is the synthesis of N,N-disubstituted β-amino acids with thiazole (B1198619) and other heterocyclic fragments. Research has demonstrated the synthesis of novel 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids starting from N-phenyl-N-thiocarbamoyl-β-alanine, a structurally related precursor. nih.gov The synthesis proceeds via the Hantzsch method, which involves the condensation of a thioamide with an α-haloketone or aldehyde. nih.govresearchgate.net In this work, 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid. nih.gov This intermediate was then used to generate a series of derivatives through condensation with various aromatic and heterocyclic aldehydes. nih.gov
Several of the synthesized thiazole derivatives exhibited notable biological activity. For instance, some compounds showed promising antimicrobial activity. nih.gov Furthermore, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to act as a plant growth promoter, increasing the seed yield and oil content of rapeseed. nih.govresearchgate.net
Below is a table summarizing the synthesis of various bioactive thiazole derivatives from a β-amino acid precursor.
| Starting Material | Reagent | Resulting Compound Class | Potential Bioactivity |
| N-phenyl-N-thiocarbamoyl-β-alanine | Monochloroacetic Acid | 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Plant Growth Promotion nih.govresearchgate.net |
| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Aromatic/Heterocyclic Aldehydes | 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids | Antimicrobial nih.gov |
| N-phenyl-N-thiocarbamoyl-β-alanine | Chloroacetaldehyde | 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | Intermediate for further synthesis nih.gov |
| N-phenyl-N-thiocarbamoyl-β-alanine | 2,3-dichloro-1,4-naphthoquinone | 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid | Antimicrobial nih.gov |
Utilization in Multicomponent Reactions (MCRs) and Catalysis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued in organic synthesis for their efficiency and atom economy. nih.gov Amino acids and their derivatives are often key components in well-known MCRs such as the Ugi and Strecker reactions, which are fundamental for generating libraries of complex molecules for drug discovery. nih.govnih.gov The structure of this compound, with its amine and carboxylic acid functionalities, makes it a suitable candidate for participation in such reactions, allowing for the rapid construction of diverse and complex molecular scaffolds.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. researchgate.netdntb.gov.ua Amino acids and their derivatives, particularly L-proline, have been extensively studied as highly effective bifunctional organocatalysts. researchgate.netscitechdaily.com These catalysts can act as both an acid and a base, mimicking enzymatic catalysis to promote transformations with high stereoselectivity. researchgate.netdntb.gov.ua The catalytic cycle often involves the formation of enamine or iminium intermediates. nih.gov
While L-proline is the most famous example, significant research has focused on developing catalysts from other natural and unnatural amino acids to improve reactivity, selectivity, and solubility in various solvents. researchgate.netnih.gov Unnatural amino acids can be modified to create organocatalysts with enhanced properties. nih.gov For example, the synthesis of prostaglandin (B15479496) PGF2α, a complex biomolecule, was significantly shortened from 20 steps to just seven by using the amino acid (S)-proline as an organocatalyst to control the stereochemistry. scitechdaily.com Given this precedent, this compound represents a potential starting point for the design of novel organocatalysts. Its backbone can be synthetically modified, for instance by converting one of the carboxylic acid groups into other functionalities, to tune its catalytic activity and selectivity for specific asymmetric transformations like aldol (B89426) or Mannich reactions. researchgate.net
Lewis acid catalysis employs metal-based compounds that act as electron-pair acceptors to activate substrates, thereby increasing their reactivity towards nucleophiles. wikipedia.org This type of catalysis is fundamental to many carbon-carbon bond-forming reactions, including the Friedel-Crafts and aldol reactions. wikipedia.org In the realm of asymmetric synthesis, chiral Lewis acid catalysts are of paramount importance. These are typically generated by combining a Lewis acidic metal center with a chiral organic ligand. wikipedia.org
Amino acids are excellent candidates for derivatization into chiral ligands for Lewis acid catalysts. The inherent chirality of the amino acid can be transferred to the reaction product by creating a well-defined chiral environment around the metal center. This strategy has been successfully applied to a wide range of transformations. For example, Lewis acids have been shown to accelerate C-N bond-forming reductive elimination from palladium complexes containing nitrogen ligands, a key step in many cross-coupling reactions. nih.gov In some cases, the choice of Lewis acid co-catalyst can even switch the reaction pathway, leading to different products from the same starting material. nih.gov As a chiral molecule, this compound could be converted into a chiral ligand. Its carboxylic acid and amine groups provide handles for coordination to a metal center, making derivatives of this compound potential ligands for creating novel chiral Lewis acid catalysts for enantioselective transformations.
Heteropoly compounds, also known as polyoxometalates, are metal-oxide clusters that possess strong Brønsted acidity, often approaching the superacid region. mdpi.combenthamscience.com Their unique physicochemical properties, including high acidity and redox capabilities, make them versatile and reusable solid catalysts for a variety of organic transformations, particularly in the synthesis of heterocyclic compounds. mdpi.comresearchgate.net
The interaction between heteropolyacids (HPAs) and amino acids has been a subject of study. HPAs can act as molecular acceptors for organic substrates containing nitrogen or oxygen atoms, such as amino acids. nih.gov Spectroscopic studies using FTIR have confirmed the interaction between Keggin-type heteropolyanions and various amino acids, including phenylalanine, a close structural relative of this compound. nih.gov These interactions, which occur between the oxygens of the polyanion and the nitrogen of the amino acid, lead to observable changes in the vibrational spectra of the molecules. nih.gov This affinity suggests that HPAs can be effective catalysts for reactions involving amino acid substrates. For instance, amino acid-functionalized heteropolyacids have been developed as efficient and recyclable catalysts for reactions like the esterification of fatty acids. researchgate.net
The table below shows the characteristic infrared (IR) band shifts observed upon the interaction of a Keggin HPA with the amino acid phenylalanine, demonstrating the intermolecular interaction between the two species.
| HPA-Amino Acid Adduct | ν(N-H) of Amino Acid (cm⁻¹) | νas(COO⁻) of Amino Acid (cm⁻¹) | νs(COO⁻) of Amino Acid (cm⁻¹) |
| H₃PMo₁₂O₄₀ + Phenylalanine | 3130 | 1605 | 1410 |
| H₃PW₁₂O₄₀ + Phenylalanine | 3132 | 1607 | 1412 |
| H₄SiW₁₂O₄₀ + Phenylalanine | 3135 | 1608 | 1415 |
Data adapted from a study on the interactions between Keggin heteropolyanions and amino acids. nih.gov
Computational and Theoretical Investigations of 3 Phenylglutamic Acid and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 3-phenylglutamic acid, DFT calculations are instrumental in determining its stable conformations and electronic characteristics. A common approach involves using hybrid functionals, such as B3LYP, with a basis set like 6-311++G(d,p), which provides a robust balance of accuracy and computational efficiency for organic molecules.
The first step in a DFT study is to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For amino acids like this compound, this involves calculating key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
Studies on analogous molecules, such as phenylalanine, reveal typical structural parameters. nih.govsphinxsai.com The carboxylic acid group (-COOH) is planar, and the phenyl ring is also planar, though it can rotate around its single bond connection to the main carbon chain. sphinxsai.com The final geometry is a result of a complex interplay of steric hindrance and intramolecular interactions, such as potential hydrogen bonds between the amino and carboxyl groups. For instance, in phenylalanine, the C-C bond lengths within the aromatic phenyl ring are typically around 1.39 Å due to electron delocalization, while the C-C single bonds in the aliphatic chain are longer. dergipark.org.tr The C=O double bond in the carboxyl group is significantly shorter (around 1.23 Å) than the C-O single bond (around 1.36 Å). dergipark.org.tr Similar parameters would be expected for the optimized geometry of this compound, providing a foundational model for further computational analysis.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, intramolecular interactions, and the delocalization of electron density within a molecule. longdom.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align well with the familiar Lewis structure concept. longdom.org
Key interactions typically involve the delocalization of lone pair (LP) electrons from oxygen and nitrogen atoms into antibonding orbitals (π* or σ*) of adjacent bonds. For example, significant stabilization energies are observed for the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the adjacent C-C bond, indicating electron delocalization that contributes to the stability of the carboxyl group. Similar delocalization occurs from the lone pair of the nitrogen atom in the amino group into neighboring antibonding orbitals. These interactions are fundamental to understanding the molecule's electronic structure and reactivity.
Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a this compound Analogue (Data derived from studies on 4-amino-3-phenylbutanoic acid) nih.gov
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) O_carbonyl | π(C_carbonyl-C_alpha) | 25.3 |
| LP (2) O_hydroxyl | σ(C_carbonyl-O_hydroxyl) | 18.9 |
| LP (1) N_amino | σ(C_beta-H) | 5.4 |
| π (C_phenyl-C_phenyl) | π(C_phenyl-C_phenyl) | 20.1 |
Note: The specific atom numbering and interactions are illustrative and based on the analogue structure. "LP" refers to a lone pair orbital.
The distribution of electron density across a molecule is crucial for understanding its electrostatic potential, polarity, and intermolecular interactions. DFT calculations can determine the partial charges on each atom using various population analysis methods, such as Mulliken population analysis and Natural Population Analysis (NPA), which is derived from the NBO method. nih.gov
Again, using 4-amino-3-phenylbutanoic acid as a reference, calculations show that the most electronegative atoms, such as oxygen and nitrogen, carry significant negative charges. nih.gov The oxygen atoms of the carboxyl group are highly negative, while the carbonyl carbon is positively charged due to the polar C=O bond. The nitrogen atom of the amino group also carries a negative charge. The hydrogen atoms bonded to these electronegative atoms are, in turn, positively charged. The carbon atoms of the phenyl ring have varying, smaller negative charges, reflecting the electron-donating and withdrawing effects within the aromatic system. This charge distribution map is essential for predicting how the molecule will interact with other molecules, including biological receptors or solvents. mdpi.combanglajol.info
Table 2: Calculated Atomic Charges for a this compound Analogue using Mulliken and Natural Population Analysis (NPA) (Data derived from studies on 4-amino-3-phenylbutanoic acid) nih.gov
| Atom | Mulliken Charge (e) | NPA Charge (e) |
| Carbonyl Oxygen | -0.55 | -0.68 |
| Hydroxyl Oxygen | -0.65 | -0.75 |
| Carbonyl Carbon | +0.78 | +0.89 |
| Amino Nitrogen | -0.70 | -0.92 |
| Alpha-Carbon | +0.05 | +0.02 |
| Phenyl Carbon (avg) | -0.15 | -0.21 |
| Amino H (avg) | +0.35 | +0.43 |
| Hydroxyl H | +0.42 | +0.51 |
Note: Charges are illustrative and based on the analogue structure. Values are in elementary charge units (e).
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
For analogues of this compound, molecular docking studies have been performed to investigate their interactions with various biological targets. For example, studies on phenylthiazole acids and 3-phenyl-β-alanine derivatives have explored their binding to enzymes and receptors. These simulations reveal the specific interactions that stabilize the ligand-protein complex. Key interactions often include:
Hydrogen Bonding: The carboxyl and amino groups of the amino acid backbone are prime candidates for forming hydrogen bonds with polar residues in the protein's active site, such as tyrosine, histidine, serine, and glutamine.
Hydrophobic Interactions: The nonpolar phenyl ring typically fits into a hydrophobic pocket of the receptor, interacting with nonpolar amino acid residues like leucine, valine, and phenylalanine.
Pi-Pi Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.
Ionic Interactions: The carboxylate group, if deprotonated, can form strong ionic bonds (salt bridges) with positively charged residues like lysine (B10760008) or arginine.
These docking studies provide a rational basis for the observed biological activity of these compounds and guide the design of new analogues with improved binding affinity and selectivity. semanticscholar.org
Quantum Chemical Studies of Electronic Properties (e.g., Second Order Optical Nonlinearity)
Quantum chemical methods are essential for calculating a molecule's electronic properties, which govern its response to external electric fields. One such property is the second-order optical nonlinearity, characterized by the first hyperpolarizability (β). Materials with high β values are of interest for applications in optoelectronics and photonics.
While specific studies on the second-order optical nonlinearity of this compound are not prominent in the literature, research on similar molecules like L-phenylalanine provides a framework for how such properties could be investigated. sphinxsai.com The presence of both an electron-donating group (the amino group) and an electron-withdrawing group (the carboxyl group) connected through a carbon framework, which includes a π-conjugated phenyl ring, suggests that the molecule could possess nonlinear optical properties. Calculations, typically using DFT or higher-level ab initio methods, would be required to quantify the first hyperpolarizability. longdom.org These calculations would help determine if this compound or its derivatives have potential as nonlinear optical materials.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
QSAR studies on classes of compounds that include analogues of this compound, such as aryl-substituted alanines, have successfully identified key molecular descriptors that correlate with biological activity. These descriptors are numerical representations of the molecule's physicochemical properties. For aryl-substituted amino acids, important descriptors often include:
Hydrophobicity (e.g., LogP): This describes the molecule's partitioning between an oily and an aqueous phase and is often critical for membrane permeability and hydrophobic interactions with a target. For phenylalanine analogues, hydrophobicity was found to explain a significant portion of the variance in their activity.
Electronic Properties (e.g., Dipole Moment, Atomic Charges): These descriptors relate to the molecule's ability to engage in polar and electrostatic interactions. The square of the aromatic dipole moment was a significant factor for both phenylalanine and tryptophan analogues.
Steric Parameters (e.g., Molecular Volume, Surface Area): These describe the size and shape of the molecule, which are crucial for ensuring a good steric fit within a receptor's binding site.
By building a regression model using these descriptors for a series of this compound derivatives with known activities, one could predict the potency of new analogues and prioritize the synthesis of the most promising candidates.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The future of pharmaceutical and chemical synthesis is increasingly focused on the development of efficient, cost-effective, and environmentally benign methodologies. For 3-phenylglutamic acid and its analogs, this translates to a shift away from classical synthetic routes toward more innovative and sustainable practices.
Biocatalytic and Enzymatic Synthesis: A highly promising avenue for the sustainable synthesis of this compound derivatives is the use of biocatalysts. Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, making them ideal for the synthesis of chiral molecules. Phenylalanine ammonia (B1221849) lyases (PALs), for example, have been successfully employed for the amination of cinnamic acid derivatives to produce various phenylalanine analogs researchgate.net. The engineering of these enzymes could expand their substrate scope to facilitate the enantioselective synthesis of this compound. Multi-enzymatic cascade processes, where several enzymatic reactions are performed in a single pot, can further enhance the efficiency and sustainability of the synthesis by minimizing intermediate purification steps semanticscholar.orgmdpi.com. This approach has been successfully used to produce D-amino acids and various L-phenylalanine derivatives from simple starting materials mdpi.comnorthwestern.edu.
Continuous Flow Chemistry: The integration of enzymatic catalysis with continuous flow technologies presents a powerful strategy for the scalable and sustainable production of this compound derivatives. Continuous flow systems allow for precise control over reaction parameters, leading to improved yields, shorter reaction times, and enhanced safety. Immobilized enzymes can be used in packed-bed reactors, enabling catalyst reusability and simplifying product purification. This approach has been demonstrated for the synthesis of L-phenylalanine derivatives and can be adapted for the production of this compound, paving the way for more efficient and economical manufacturing processes researchgate.net.
| Synthetic Approach | Key Advantages | Relevant Research Areas |
| Green Chemistry | Reduced environmental impact, increased safety, improved atom economy. | Microwave-assisted synthesis, solvent-free reactions, use of renewable feedstocks. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced byproducts. | Enzyme engineering (e.g., PALs), multi-enzyme cascades, whole-cell biocatalysis. |
| Flow Chemistry | Enhanced process control, improved scalability, increased safety and efficiency. | Immobilized enzyme reactors, process intensification, integration with downstream processing. |
Exploration of Undiscovered Bioactivities and Therapeutic Potential in Preclinical Models
While the primary interest in this compound stems from its relationship to the neurotransmitter glutamate (B1630785), its full therapeutic potential remains largely unexplored. Future preclinical research should aim to uncover novel bioactivities and validate its efficacy in various disease models.
Anticonvulsant Properties: Given its structural similarity to glutamic acid, a key excitatory neurotransmitter, this compound and its derivatives are logical candidates for investigation as anticonvulsant agents. Research has shown that 3-alkylglutamic acid analogs can act as activators of L-glutamic acid decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA mdpi.com. This suggests a potential mechanism by which these compounds could exert anticonvulsant effects. Preclinical studies involving various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, are necessary to evaluate the anticonvulsant efficacy of this compound derivatives nih.govmdpi.comnih.govnih.gov.
Neuroprotective Effects: The role of glutamate in excitotoxicity is well-established in the pathophysiology of various neurodegenerative diseases. Therefore, compounds that modulate the glutamatergic system, such as this compound analogs, may possess neuroprotective properties. Preclinical studies in animal models of neurodegeneration, such as Alzheimer's and Parkinson's disease, as well as cerebral ischemia, could reveal the potential of these compounds to mitigate neuronal damage and cognitive decline nih.govmdpi.comnih.gov. The investigation of their effects on neuroinflammation, oxidative stress, and apoptotic pathways would provide valuable insights into their mechanisms of action mdpi.com.
Other Potential Therapeutic Areas: Beyond the central nervous system, derivatives of amino acids have shown promise in other therapeutic areas. For instance, some glutamic acid derivatives are being explored for their anticancer potential by targeting tumor cell metabolism dergipark.org.tr. Preclinical evaluation of this compound derivatives in oncology models could open up new avenues for cancer therapy. Additionally, the broad biological activities of amino acid analogs suggest that screening for other activities, such as anti-inflammatory or immunomodulatory effects, may yield unexpected therapeutic applications.
| Potential Bioactivity | Rationale | Preclinical Models |
| Anticonvulsant | Modulation of the glutamatergic and GABAergic systems. | Maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test. |
| Neuroprotection | Attenuation of glutamate-induced excitotoxicity and neuroinflammation. | Animal models of Alzheimer's disease, Parkinson's disease, and stroke. |
| Anticancer | Interference with cancer cell metabolism and signaling pathways. | In vitro cancer cell line assays, in vivo tumor xenograft models. |
Advanced Computational Modeling and Rational Design for Targeted Compound Development
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. These approaches are particularly well-suited for the development of this compound-based therapeutics.
Pharmacophore Modeling: Pharmacophore modeling is a powerful technique for identifying the essential three-dimensional arrangement of chemical features required for a molecule's biological activity dovepress.comresearchgate.net. By analyzing the structures of known active compounds, a pharmacophore model can be generated and used to virtually screen large compound libraries for new molecules with the desired activity dovepress.comresearchgate.net. For this compound, pharmacophore models can be developed based on its interactions with specific glutamate receptor subtypes or other target proteins researchgate.net. This approach can guide the design of novel derivatives with enhanced affinity and selectivity researchgate.net.
Molecular Docking and Dynamics Simulations: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein semanticscholar.orgmdpi.com. This technique can be used to study the binding of this compound and its analogs to the active sites of various receptors and enzymes, providing insights into the molecular basis of their activity semanticscholar.orgufl.edu. The information gleaned from docking studies can inform the design of new compounds with improved binding affinity. Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, offering a more detailed understanding of the binding interactions and the conformational changes that occur upon binding.
In Silico ADMET Prediction: A significant challenge in drug development is the high attrition rate of compounds due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico ADMET prediction models can be used to evaluate the drug-likeness of virtual compounds early in the discovery process, helping to prioritize candidates with favorable pharmacokinetic and safety profiles. By integrating these computational tools into the design process, researchers can focus their synthetic efforts on molecules that are more likely to succeed in preclinical and clinical development.
| Computational Method | Application in this compound Research | Expected Outcome |
| Pharmacophore Modeling | Identification of key structural features for biological activity. | Design of novel derivatives with improved potency and selectivity. |
| Molecular Docking | Prediction of binding modes at target proteins (e.g., glutamate receptors). | Understanding of structure-activity relationships and rational design of new ligands. |
| Molecular Dynamics | Simulation of the dynamic interactions between ligands and targets. | Elucidation of binding mechanisms and conformational changes. |
| In Silico ADMET | Prediction of pharmacokinetic and toxicological properties. | Prioritization of drug candidates with favorable profiles for synthesis and testing. |
Integration with High-Throughput Screening for New Research Leads
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large and diverse chemical libraries to identify new "hit" compounds with desired biological activity nih.gov. The integration of HTS with a focused library of this compound derivatives holds significant promise for discovering novel research leads.
Development of Focused Compound Libraries: The synthesis of a focused library of this compound derivatives with diverse structural modifications is a crucial first step. By systematically varying the substituents on the phenyl ring and modifying the glutamic acid backbone, a collection of compounds with a wide range of chemical properties can be generated. This library can then be subjected to HTS against a variety of biological targets.
High-Throughput Screening Assays: A range of HTS assays can be employed to screen the this compound library for various bioactivities. For example, fluorescence-based assays can be used to identify modulators of glutamate receptors or inhibitors of enzymes involved in glutamate metabolism. Cell-based assays can be used to assess the effects of the compounds on cell viability, proliferation, or specific signaling pathways. The development of robust and miniaturized assays is key to the successful implementation of HTS campaigns researchgate.netnih.gov.
Hit-to-Lead Optimization: Once initial "hits" are identified from the HTS campaign, a process of hit-to-lead optimization is initiated. This involves the synthesis and testing of additional analogs of the hit compounds to improve their potency, selectivity, and drug-like properties. This iterative process, guided by structure-activity relationship (SAR) studies and computational modeling, aims to develop lead compounds with the potential for further preclinical and clinical development. The use of advanced screening platforms, such as those utilizing fiber-optic array scanning, can significantly accelerate the screening of even very large libraries, increasing the chances of finding potent and novel bioactive compounds.
| HTS Component | Role in this compound Research | Key Considerations |
| Compound Library | Provides a diverse set of molecules for screening. | Chemical diversity, synthetic accessibility, drug-like properties. |
| Screening Assays | Enables the rapid testing of the library for biological activity. | Target relevance, assay robustness, miniaturization for high throughput. |
| Hit Identification | Identifies initial compounds with desired activity. | Confirmation of activity, elimination of false positives. |
| Lead Optimization | Improves the properties of hit compounds. | Structure-activity relationship studies, computational design, ADMET profiling. |
Q & A
Q. What statistical approaches are recommended for analyzing clustered data in studies of this compound’s neuroprotective effects?
- Methodological Answer : Use mixed-effects models to account for nested data (e.g., multiple observations per subject). Apply cluster-adjusted standard errors or generalized estimating equations (GEE) for longitudinal studies. Sensitivity analyses (e.g., bootstrapping) confirm robustness. Report intraclass correlation coefficients (ICC) to quantify clustering effects .
Data Integrity & Reproducibility
Q. What steps ensure reproducibility in synthesizing and testing this compound derivatives?
- Methodological Answer : Document all synthetic steps in detail (e.g., reagent lot numbers, humidity during crystallization). Share raw spectral data (NMR, MS) in public repositories (e.g., PubChem). Use standardized assay protocols (e.g., NIH Rigor and Reproducibility guidelines) and report negative results to avoid publication bias .
Q. How can researchers mitigate batch-to-batch variability in this compound samples?
- Methodological Answer : Implement quality control (QC) checks via HPLC purity thresholds (>95%) and Karl Fischer titration for moisture content. Use statistical process control (SPC) charts to monitor synthetic yields. Store batches under inert gas (N) at −20°C to prevent degradation .
Ethical & Methodological Considerations
Q. What ethical guidelines apply to in vivo studies of this compound’s toxicity?
- Methodological Answer : Follow institutional animal care protocols (IACUC approval) and ARRIVE 2.0 guidelines for reporting. Use the lowest feasible sample size (power analysis-driven) and humane endpoints (e.g., weight loss >20%). Include sham controls and blinded outcome assessments to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
